Physical and chemical properties of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
Physical and chemical properties of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Functionalization of the piperidine ring allows for the precise tuning of pharmacological properties, making the synthesis of novel derivatives a cornerstone of modern drug discovery. This technical guide provides a comprehensive overview of tert-butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate, a key intermediate for the synthesis of complex piperidine-containing molecules. While direct experimental data for this specific compound is not extensively available in public literature, this document extrapolates its physical and chemical properties from well-characterized analogous structures and fundamental chemical principles. We will delve into its predicted physicochemical properties, a plausible synthetic pathway, its expected chemical reactivity, and its potential applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Functionalized Piperidines
The piperidine ring is a ubiquitous motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a favored building block in the design of compounds targeting the central nervous system, as well as in oncology and infectious diseases. The strategic introduction of substituents onto the piperidine core is a critical strategy for modulating a compound's potency, selectivity, pharmacokinetic profile, and toxicological properties.
tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate, with its orthogonal protecting groups and multiple points for diversification, represents a valuable, albeit specialized, synthetic intermediate. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protection for the piperidine nitrogen, while the ketone at the 4-position and the acetoxymethyl substituent at the 3-position offer distinct handles for subsequent chemical modifications.[1]
Predicted Physicochemical Properties
Precise experimental data for the title compound is not readily found in peer-reviewed literature. However, we can predict its key physicochemical properties based on its structure and data from closely related analogs, such as N-Boc-4-piperidone.[2]
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₃H₂₁NO₅ | Derived from the chemical structure. |
| Molecular Weight | 271.31 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar 3-substituted N-Boc-4-piperidones. |
| Melting Point | < 50 °C | N-Boc-4-piperidone has a melting point of 71-72 °C[2]; the addition of the flexible acetoxymethyl group is likely to lower the melting point. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight and polar functional groups. Decomposition at elevated temperatures is common for such molecules. |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF, MeOH). Sparingly soluble in water. | The Boc group and the overall hydrocarbon content confer solubility in organic solvents, while the polar ketone and ester groups allow for limited water solubility.[3] |
| pKa | Non-ionizable under typical physiological conditions. The piperidine nitrogen is protected as a carbamate. | The Boc-protected nitrogen is not basic. |
Proposed Synthetic Pathway
A logical and efficient synthesis of tert-butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate would originate from the commercially available and widely used starting material, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).[1][4] The key transformation is the introduction of the acetoxymethyl group at the C-3 position, which can be achieved through an enolate-based alpha-functionalization.
Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
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Enolate Formation: To a solution of N-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise. The reaction is stirred at this temperature for approximately one hour to ensure complete formation of the lithium enolate. The acidic α-hydrogens adjacent to the carbonyl group allow for this enolate formation.[5]
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Hydroxymethylation: To the enolate solution, an excess of dry paraformaldehyde is added. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC). This step introduces a hydroxymethyl group at the 3-position. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
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Work-up and Isolation of the Hydroxymethyl Intermediate: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate can be purified by column chromatography on silica gel.
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Acetylation: The purified hydroxymethyl intermediate is dissolved in a suitable solvent like dichloromethane (DCM). A base, such as pyridine or triethylamine, is added, followed by the dropwise addition of acetic anhydride. The reaction is stirred at room temperature until completion.
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Final Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Final purification by flash column chromatography provides the target compound, tert-butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate.
Chemical Reactivity and Synthetic Utility
The title compound is a versatile intermediate due to its multiple reactive sites. The judicious choice of reagents allows for the selective manipulation of each functional group.
Caption: Key reactive sites of the target molecule.
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N-Boc Deprotection: The tert-butoxycarbonyl protecting group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an organic solvent, to yield the free secondary amine.[6] This unmasked amine can then participate in a variety of reactions, including N-alkylation, acylation, and reductive amination.
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Ketone Chemistry: The carbonyl group at the 4-position is a versatile handle for further modifications.[5]
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Reduction: It can be stereoselectively reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
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Nucleophilic Addition: The ketone can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.
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Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium triacetoxyborohydride), the ketone can be converted into a secondary or tertiary amine.
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Ester Hydrolysis: The acetate ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to reveal the primary alcohol of the hydroxymethyl group. This alcohol can then be used for further functionalization, such as etherification or oxidation.
Predicted Spectral Characteristics
While experimental spectra are not available, the key features of the NMR and IR spectra can be predicted with a high degree of confidence.
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¹H NMR:
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A large singlet at approximately 1.45 ppm integrating to 9 hydrogens, corresponding to the tert-butyl group of the Boc protector.
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A singlet at around 2.1 ppm integrating to 3 hydrogens, characteristic of the acetyl methyl group.
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A complex set of multiplets between 2.0 and 4.5 ppm representing the protons of the piperidine ring and the methylene protons of the acetoxymethyl group. The diastereotopic nature of the protons on the piperidine ring will likely result in complex splitting patterns.
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¹³C NMR:
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A signal around 170 ppm for the ester carbonyl carbon.
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A signal around 208 ppm for the ketone carbonyl carbon.
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A signal around 155 ppm for the carbamate carbonyl of the Boc group.
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A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
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Signals in the range of 20-65 ppm for the piperidine ring carbons, the acetoxymethyl carbon, and the acetyl methyl carbon.
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A signal around 28 ppm for the methyl carbons of the Boc group.
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IR Spectroscopy:
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A strong absorption band around 1740 cm⁻¹ corresponding to the ester carbonyl stretch.
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A strong absorption band around 1715 cm⁻¹ for the ketone carbonyl stretch.
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A strong absorption band around 1690 cm⁻¹ for the carbamate carbonyl stretch of the Boc group.
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C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
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Applications in Drug Development
tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate is a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The orthogonal reactivity of its functional groups allows for a modular and divergent synthetic approach. For example, after modification of the ketone, the Boc group can be removed to allow for the introduction of a different substituent on the nitrogen. Subsequently, the ester can be hydrolyzed to provide a primary alcohol for further derivatization. This step-wise functionalization enables the construction of a library of diverse piperidine derivatives for screening in various biological assays. The substitution pattern of this intermediate is relevant for the synthesis of compounds targeting a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Safety and Handling
While a specific safety data sheet for this compound is not available, general laboratory safety precautions should be observed. Based on the data for structurally similar compounds like tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[7]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate is a synthetically valuable, albeit not widely commercialized, building block for the construction of complex, substituted piperidines. Its predicted physicochemical properties, reactivity, and plausible synthetic route, as outlined in this guide, are based on established principles of organic chemistry and data from closely related analogs. The strategic use of this intermediate can streamline the synthesis of novel chemical entities for drug discovery and development, offering medicinal chemists a versatile platform for creating diverse molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such functionalized intermediates in enabling innovative synthetic strategies cannot be overstated.
References
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Bloomtech. (2025). What reactions can N-Boc-3-carboethoxy-4-piperidone participate in?. Knowledge. Retrieved from [Link]
- Gao, X. H. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025.
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CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. Retrieved January 14, 2026, from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from a relevant chemical supplier website.
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PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of N-Boc-4-piperidone: A Key Building Block for Specialty Chemicals. Retrieved from a relevant chemical supplier website.
- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
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PubChem. (n.d.). tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- van der Veken, P., et al. (2002).
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